molecular formula C8H3F3N2O2 B1588953 3-Cyano-5-nitrobenzotrifluoride CAS No. 20566-80-7

3-Cyano-5-nitrobenzotrifluoride

Cat. No. B1588953
CAS RN: 20566-80-7
M. Wt: 216.12 g/mol
InChI Key: FSQINZQIPFZWKX-UHFFFAOYSA-N
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Description

3-Cyano-5-nitrobenzotrifluoride is a chemical compound with the molecular formula C8H3F3N2O2 . It is a bright yellow solid and is used for experimental and research purposes .


Synthesis Analysis

A synthesis process of a similar compound, 5-fluoro-2-nitrobenzotrifluoride, was achieved in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride using mixed acid as a nitrating agent . The process safety was evaluated based on the temperature rise with the use of a Reaction Calorimeter and Differential Scanning Calorimetry .


Molecular Structure Analysis

The molecular structure of 3-Cyano-5-nitrobenzotrifluoride is represented by the InChI string: InChI=1/C8H3F3N2O2/c9-8(10,11)6-1-5(4-12)2-7(3-6)13(14)15/h1-3H . The molar mass of the compound is 216.12 g/mol .


Physical And Chemical Properties Analysis

3-Cyano-5-nitrobenzotrifluoride has a density of 1.498 g/cm³ . It has a boiling point of 241.817°C at 760 mmHg and a flash point of 100.047°C . The vapor pressure of the compound is 0.035mmHg at 25°C . The refractive index of the compound is 1.499 .

Scientific Research Applications

1. Synthesis of Functionalized 3-Cyanoisoxazoles

3-Cyano-5-nitrobenzotrifluoride plays a role in the synthesis of functionalized 3-cyanoisoxazoles, which are important in organic chemistry. The Michael addition of dianionic cyano-aci-nitroacetate to α-chloro-α,β-unsaturated ketones, followed by intramolecular nucleophilic substitution, is used to produce these isoxazoles. These compounds have potential applications in various fields, including pharmaceuticals and agrochemicals (Iwai, Asahara, & Nishiwaki, 2017).

2. Reactivity with Phenols

The reactivity of 3,5-dinitro- and 3-fluoro-5-nitrobenzotrifluorides with phenols has been studied, showing the relative mobility of nitro and fluorine atoms. This research provides insights into the mechanism of these reactions and their potential applications in synthetic chemistry (Khalfina & Vlasov, 2002).

3. Synthesis of 5-Fluoro-2-Nitrobenzotrifluoride

3-Cyano-5-nitrobenzotrifluoride is used in the synthesis of 5-fluoro-2-nitrobenzotrifluoride, which is important in the manufacturing of fine chemicals and pharmaceutical intermediates. The process involves the nitration of 3-fluorobenzotrifluoride using a mixed acid as a nitrating agent (Chen et al., 2020).

4. Liquid Crystalline Properties

The compound is involved in the study of liquid crystalline properties of certain chemicals. For example, the research on polar biaxial smectic A phase in new unsymmetrical compounds composed of bent-core molecules which contain a strongly polar terminal cyano/nitro substituent (Murthy, 2004).

5. Molecular Complexation for Nonlinear Optics

It is also used in the study of molecular complexation, particularly in the design of materials for nonlinear optical behavior. The focus is on the ideal orientation of chromophores linked by hydrogen bonds, which is crucial for applications in nonlinear optics (Muthuraman, Masse, Nicoud, & Desiraju, 2001).

Safety And Hazards

3-Cyano-5-nitrobenzotrifluoride is harmful by inhalation, in contact with skin, and if swallowed . It is irritating to eyes, the respiratory system, and skin . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . Suitable protective clothing, gloves, and eye/face protection should be worn .

properties

IUPAC Name

3-nitro-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3N2O2/c9-8(10,11)6-1-5(4-12)2-7(3-6)13(14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQINZQIPFZWKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444032
Record name 3-Cyano-5-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-5-nitrobenzotrifluoride

CAS RN

20566-80-7
Record name 3-Cyano-5-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyano-5-nitrobenzotrifluoride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of 3-nitro-5-(trifluoromethyl)benzamide (1.5 g, 6.41 mmol) in DCM (20 mL) were added Et3N (1.314 mL, 9.61 mmol) and trifluoroacetic anhydride (1.357 mL, 9.61 mmol) at 20° C. The mixture was stirred at 20° C. for 2 h. TLC (PE/EA=3:1, Rf=0.6) showed the reaction was finished. The reaction was concentrated to give crude product, which was purified by column chromatography (PE/EA=3:1, Rf=0.6) to give 3-nitro-5-(trifluoromethyl)benzonitrile (1.2 g, 5.14 mmol, 80% yield): 1H NMR (400 MHz, CDCl3-d) δ 8.71 (s, 2H), 8.24 (s, 1H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.314 mL
Type
reactant
Reaction Step Two
Quantity
1.357 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ML Blackman - 2011 - search.proquest.com
… Hydrogen gas was introduced via balloon to a stirring solution of 3-cyano-5-nitrobenzotrifluoride (2.00 g, 9.26 mmol) and 5% Pd/C (0.296 g, 2.78 mmol) in CH3OH (93 mL). The reaction …
Number of citations: 1 search.proquest.com

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